N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine
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Overview
Description
N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by a benzene ring fused with a diazole ring, which is further substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-1,2-phenylenediamine with formaldehyde under acidic conditions to form the desired benzodiazole structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran at low temperatures.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives with altered oxidation states .
Scientific Research Applications
N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Similar structure but contains a sulfur atom instead of a nitrogen atom in the diazole ring.
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine: Differently substituted benzodiazole with variations in the position of the amine group.
Uniqueness
N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h5-6,9H,2-4H2,1H3,(H,10,11) |
InChI Key |
ODXQQMMDILLMPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1N=CN2 |
Origin of Product |
United States |
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